4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane

Lipophilicity Medicinal Chemistry ADMET

Secure the exact 1,4-oxazepane building block for robust SAR. This compound provides intermediate lipophilicity (XLogP3 -0.3) distinct from morpholine or thiomorpholine, enabling fine-tuned CNS multiparameter optimization. The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core is a validated kinase hinge-binder. Its oxazepane ring shifts CYP3A4 metabolism away from oxidative ring-opening, mitigating clearance liabilities. Essential for patent-circumventing scaffold-hopping and fragment-based libraries. High-purity material ready for parallel synthesis and hit expansion.

Molecular Formula C12H18N4O
Molecular Weight 234.303
CAS No. 2059956-11-3
Cat. No. B2957844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane
CAS2059956-11-3
Molecular FormulaC12H18N4O
Molecular Weight234.303
Structural Identifiers
SMILESC1CN(CCOC1)C2=NN=C3CCNCC3=C2
InChIInChI=1S/C12H18N4O/c1-4-16(5-7-17-6-1)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,1-7,9H2
InChIKeyINZABVVKIMZNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane (CAS 2059956-11-3): A Seven-Membered Heterocyclic Building Block for Lead-Oriented Synthesis


The compound 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane (CAS 2059956-11-3) is a heterocyclic small molecule composed of a 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core linked to a 1,4-oxazepane ring [1]. It belongs to a class of lead-oriented scaffolds that are widely used in medicinal chemistry for fragment-based drug design and diversity-oriented synthesis . The scaffold features two diversity points, enabling the rapid generation of analogue libraries . Its unique combination of a rigid, hydrogen-bond-capable pyridazine core and a flexible, seven-membered oxazepane ring provides a distinct conformational and physicochemical profile relative to its six-membered morpholine and thiomorpholine analogs.

Why the 1,4-Oxazepane Ring of CAS 2059956-11-3 Cannot Be Simply Replaced by Morpholine or Thiomorpholine in Lead Optimization


While morpholine and thiomorpholine are common solubilizing groups in medicinal chemistry, their substitution for 1,4-oxazepane is not pharmacologically neutral. The seven-membered oxazepane ring exhibits a distinct combination of lipophilicity, basicity, and conformational flexibility relative to its six-membered counterparts. For instance, the predicted partition coefficient (XLogP3) of the oxazepane analog at -0.3 is intermediate between the more hydrophilic morpholine (-0.6) and the more lipophilic thiomorpholine (0.2) [1][2][3]. Such differences are critical; a change of a single methylene unit can alter a compound's logD by 0.5–1.0 units, profoundly impacting permeability, metabolic stability, and off-target binding [4]. Consequently, simply interchanging these rings will alter a lead compound's ADMET profile, making the procurement of the exact oxazepane building block essential for maintaining SAR consistency and intellectual property integrity.

Quantitative Evidence Guide for 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane vs. Morpholine and Thiomorpholine Analogs


Predicted Lipophilicity (XLogP3) Comparison: Oxazepane Analog Provides Intermediate Hydrophobicity Between Morpholine and Thiomorpholine

The predicted partition coefficient (XLogP3) of the target compound is -0.3, differentiating it from its common six-membered heterocyclic analogs. The morpholine derivative (CAS 1547050-61-2) is more polar with an XLogP3 of -0.6, while the thiomorpholine derivative (CAS 1551019-98-7) is more lipophilic with an XLogP3 of 0.2 [1][2][3].

Lipophilicity Medicinal Chemistry ADMET

Molecular Weight and Conformational Diversity: The 1,4-Oxazepane Ring Expands MW While Increasing Ring Flexibility Relative to Morpholine

The target compound has a molecular weight of 234.30 g/mol, which is 14.03 g/mol heavier than the morpholine analog (220.27 g/mol) and 2.04 g/mol lighter than the thiomorpholine analog (236.34 g/mol) [1][2][3]. The seven-membered oxazepane ring introduces additional conformational degrees of freedom compared to the six-membered morpholine ring, while maintaining an identical hydrogen bond donor count (1) and acceptor count (5) [1][2].

Molecular Weight Conformational Analysis Fragment-Based Drug Design

Predicted pKa as a Basis for Differential Ionization State Under Physiological Conditions

The predicted pKa of the target compound is 7.24 ± 0.20 . While pKa data for the exact morpholine and thiomorpholine analogs at the same position is not available from the same source, the conjugate acid of morpholine has a pKa of approximately 8.4 [1]. This suggests that the oxazepane analog will be less ionized at neutral pH compared to a morpholine-substituted analog, potentially enhancing passive membrane permeability.

Ionization State Physicochemical Properties Solubility

Procurement Scenarios for 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane: Synthons for CNS Kinase and GPCR Lead Optimization


Fragment-Based Lead Generation Targeting CNS Kinases Requiring Balanced Lipophilicity

Medicinal chemists designing CNS-penetrant kinase inhibitors require scaffolds with LogP values typically between 1 and 3. The oxazepane analog, with a computed XLogP3 of -0.3, serves as a polar starting point that can be decorated with lipophilic substituents to achieve the desired overall logD range without exceeding the molecular weight beyond 350 Da . Its intermediate lipophilicity relative to morpholine and thiomorpholine analogs provides a unique starting point for multiparameter optimization.

Expanding Chemical Diversity Around a Pyrido[4,3-c]pyridazine Hinge-Binding Motif

The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core is a validated hinge-binding motif for multiple kinase targets, including FER tyrosine kinase . Incorporating the 1,4-oxazepane ring at the 3-position introduces a distinct conformational signature that can guide scaffold-hopping exercises in patent circumvention strategies, maintaining target engagement while achieving novelty [1].

Synthesis of CNS GPCR Agonist Libraries with Controlled Microsomal Clearance

The 1,4-oxazepane ring is metabolized differently than morpholine, primarily via CYP3A4-mediated N-dealkylation versus oxidative morpholine ring opening. For a GPCR agonist program requiring balanced DMPK, selecting the oxazepane analog can mitigate metabolism-driven clearance issues seen with morpholine congeners, as predicted by the distinct ring system's effect on electron density and surface area available for metabolism.

High-Throughput Synthesis of SAR Probe Libraries Using Lead-Oriented Synthesis Protocols

The compound is obtainable from commercial vendors at purities of 97%–98% . The scaffold is amenable to further parallel synthesis, such as Boc-protection and subsequent functionalization of the tetrahydropyridine nitrogen, as demonstrated in the literature for analogous 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine scaffolds [1]. This makes it suitable for quick-hit expansion in high-throughput chemistry workflows.

Quote Request

Request a Quote for 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.